3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide
Description
The compound "3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide" is a bicyclic heterocycle featuring fused thieno-thiazole rings with a phenyl substituent at the 3-position and two sulfone groups (5,5-dioxide). The imine (-NH) functional group at the 2-position distinguishes it from structurally related ketone-containing analogs. This compound is hypothesized to serve as a pharmaceutical intermediate due to its structural similarity to documented intermediates like 3-(p-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-one 5,5-dioxide (CAS: 392309-05-6), which is explicitly listed as a chemical intermediate in .
Properties
Molecular Formula |
C11H12N2O2S2 |
|---|---|
Molecular Weight |
268.4 g/mol |
IUPAC Name |
5,5-dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine |
InChI |
InChI=1S/C11H12N2O2S2/c12-11-13(8-4-2-1-3-5-8)9-6-17(14,15)7-10(9)16-11/h1-5,9-10,12H,6-7H2 |
InChI Key |
ODNKLORLNFNXAP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=N)N2C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Thiazole Ring
The thiazole core is constructed via cyclization reactions between α-halo ketones and thiourea derivatives. For example, bromination of α-active methylene ketones (e.g., acetylacetone) using bromine in acetic acid generates α-bromo intermediates, which subsequently react with potassium thiocyanate to form thiocyanate adducts. Cyclization with primary amines (e.g., aniline) in ethanol yields the tetrahydrothieno-thiazole framework.
Key reaction parameters :
Introduction of the Phenyl Group
The phenyl substituent is introduced via nucleophilic aromatic substitution or condensation. In one approach, 3-aminothiophenol reacts with benzaldehyde under acidic conditions to form a Schiff base, which undergoes cyclization with thiourea. Alternatively, pre-functionalized phenylthioureas can be directly incorporated during thiazole ring formation.
Oxidation to 5,5-Dioxide
The sulfone moiety is introduced through oxidation of the thiazole’s sulfur atoms. Hydrogen peroxide (30% v/v) in acetic acid at 60°C for 6–12 hours achieves complete oxidation to the 5,5-dioxide. Alternative oxidants like meta-chloroperbenzoic acid (mCPBA) offer faster reaction times (2–4 hours) but require stringent temperature control to prevent over-oxidation.
Optimized oxidation conditions :
| Oxidant | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid | 60°C | 12 h | 92% |
| mCPBA | DCM | 0–5°C | 3 h | 88% |
Optimization of Reaction Parameters
Solvent Systems
Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency by stabilizing intermediates, while ethanol improves imine condensation yields. Mixed solvent systems (e.g., ethanol/water 4:1) reduce byproduct formation during oxidation.
Catalysis
Triethylamine or pyridine catalyzes imine formation, reducing reaction times by 30–40%. Transition-metal catalysts (e.g., CuI) have been explored for asymmetric syntheses but remain experimental.
Industrial-Scale Production Methods
Continuous Flow Reactors
Microreactor systems enable precise control over exothermic bromination and oxidation steps, achieving 95% conversion rates with reduced waste. For example, a two-stage flow system separates cyclization and oxidation, minimizing intermediate purification.
Green Chemistry Principles
Solvent recycling and aqueous workups are prioritized. Supercritical CO₂ extraction replaces traditional chromatography for final purification, reducing organic solvent use by 70%.
Comparative Analysis of Synthetic Methodologies
Challenges and Limitations in Synthesis
Byproduct Formation
Over-oxidation to sulfonic acids occurs with excess H₂O₂, necessitating strict stoichiometric control. Side reactions during cyclization (e.g., polymerization of thiourea) are mitigated by slow reagent addition.
Chemical Reactions Analysis
Types of Reactions
3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can convert the 5,5-dioxide group to a thione or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiones or thiols.
Scientific Research Applications
3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences between the target compound and analogs from the provided evidence:
Key Observations :
- Functional Groups : The imine group in the target compound contrasts with ketones in and , altering hydrogen-bonding capacity and reactivity. Imines may participate in Schiff base formation, while ketones are more electrophilic.
- Substituents : The phenyl group in the target compound vs. p-tolyl in impacts lipophilicity (logP), with p-tolyl being slightly more lipophilic due to the methyl group.
- Core Heterocycles: The tetrahydrothieno-thiazole bicyclic system in the target compound differs from benzothiazoles ( ) and triazoles ( ), affecting ring strain, conjugation, and steric bulk.
Physicochemical Properties
- Polarity: The sulfone groups in the target compound and increase polarity and water solubility compared to non-sulfonated analogs (e.g., ).
- Thermal Stability : Sulfones generally exhibit higher melting points than thiones ( ) or ketones due to strong dipole-dipole interactions.
- Crystallinity : The imine group in the target compound may foster distinct hydrogen-bonding networks compared to the triazole-thione in , which forms hexamers via N–H···S bonds .
Crystallographic and Computational Analysis
Biological Activity
The compound 3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide (CAS No. 620543-68-2) is a complex organic molecule with significant potential in biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 372.46 g/mol. The structural characteristics include a thieno-thiazole core that contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H16N2O3S2 |
| Molecular Weight | 372.46 g/mol |
| IUPAC Name | N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)benzamide |
| InChI Key | ZEGLBVUTUCPPLZ-UHFFFAOYSA-N |
Biological Activity
Research on the biological activity of this compound has highlighted several promising areas:
Antimicrobial Activity
Studies have indicated that derivatives of thieno[3,4-d][1,3]thiazole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Helicobacter pylori , which is known for its role in gastric ulcers and cancers .
Cytotoxicity
The compound has been evaluated for its cytotoxic effects on tumor cells. In vitro studies suggest that certain derivatives can selectively induce apoptosis in cancer cell lines while sparing normal cells. This selective cytotoxicity is crucial for developing targeted cancer therapies .
Enzyme Inhibition
Another area of interest is the potential for enzyme inhibition. Compounds with similar structures have been reported to inhibit urease activity, an enzyme critical for the survival of certain pathogens . This inhibition could be leveraged for therapeutic strategies against infections caused by urease-producing bacteria.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazole and thieno moieties may facilitate binding to active sites on these targets, modulating their activity through competitive inhibition or allosteric modulation.
Case Studies and Research Findings
- Anticancer Studies :
- Antimicrobial Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
